O6-(2-Hydroxyethyl-d4)-2'-deoxyguanosine
Description
O6-(2-Hydroxyethyl-d4)-2'-deoxyguanosine is a stable isotope-labeled analog of the DNA adduct O6-(2-hydroxyethyl)-2'-deoxyguanosine (O6-HOEt-dG). The "d4" designation indicates that four hydrogen atoms in the hydroxyethyl group are replaced with deuterium, making it a critical internal standard for quantifying O6-HOEt-dG in biological samples via mass spectrometry (MS) . This compound is synthetically derived and lacks biological activity, serving exclusively as a reference material to enhance the accuracy and sensitivity of analytical methods such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) .
Properties
Molecular Formula |
C₁₂H₁₃D₄N₅O₅ |
|---|---|
Molecular Weight |
315.32 |
Synonyms |
2’-Deoxy-6-O-(2-hydroxyethyl-d4)guanosine; OHEdG-d4; |
Origin of Product |
United States |
Scientific Research Applications
DNA Damage and Repair Studies
O6-(2-Hydroxyethyl-d4)-2'-deoxyguanosine is primarily recognized for its role in assessing DNA damage due to alkylating agents. The formation of this compound in DNA serves as a biomarker for exposure to N-nitroso compounds, which are known to be carcinogenic.
-
Case Study: Rat Tissue Analysis
Research involving adult male F344 rats demonstrated that O6-(2-Hydroxyethyl)-2'-deoxyguanosine levels were highest in the kidneys (81 µmol/mol deoxyguanosine) following exposure to N-nitroso-N-(2-hydroxyethyl)urea. This study highlighted the compound's utility in quantifying DNA hydroxyethylation and understanding tissue-specific responses to carcinogenic agents . -
Repair Mechanisms
The rapid repair of O6-(2-Hydroxyethyl)-2'-deoxyguanosine in liver tissues (half-life of approximately 12 hours) compared to slower rates in other tissues underscores its importance in studying DNA repair mechanisms. Saturation of repair enzymes significantly affects the persistence of this compound, making it a valuable tool for understanding cellular responses to DNA damage .
Biomarker Development
The quantification of this compound has been instrumental in developing sensitive assays for detecting DNA modifications.
- Immunoassay Techniques
A highly sensitive immuno-slot-blot assay has been developed that allows for the quantitation of this compound at low concentrations (≥3.6 µmol O6-HEdG/mol deoxyguanosine). This assay facilitates studies on the extent of DNA modification in various biological samples, providing insights into the mutagenic potential of different compounds .
Toxicological Studies
This compound serves as a critical marker in toxicological assessments, particularly concerning exposure to environmental chemicals.
- Environmental Exposure Assessment
Studies have linked urinary concentrations of O6-(2-Hydroxyethyl)-2'-deoxyguanosine with exposure to tobacco smoke and other harmful substances. The ability to measure this compound aids researchers in understanding the biological impact of environmental toxins and their correlation with oxidative stress biomarkers .
Cancer Research
Given its association with DNA damage, this compound is also relevant in cancer research.
- Carcinogenicity Studies
The presence of this compound serves as an indicator of potential carcinogenic processes initiated by alkylating agents. Its measurement can help elucidate the mechanisms by which certain chemicals contribute to cancer development, thereby informing risk assessments and preventive strategies .
Analytical Methodologies
Various analytical techniques have been developed for the detection and quantification of this compound.
| Analytical Method | Description | Application |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A robust method for simultaneous analysis of multiple DNA adducts | Used for quantifying oxidative and hydroxyethylated nucleosides in biological samples |
| Immunoassays | Highly sensitive assays developed for detecting specific DNA adducts | Useful in biomarker studies related to environmental exposures |
Comparison with Similar Compounds
Research Findings and Data Tables
Mutagenic Potential of O6-Alkyl-dG Adducts
| Adduct | Mutation Type | MGMT Repair Efficiency | Biological Impact |
|---|---|---|---|
| O6-POB-dG | G→T, G→A | Low (resistant to repair) | High mutagenicity; linked to tobacco-related cancers |
| O6-Me-dG | G→A | High (primary substrate) | Carcinogenic if unrepaired |
| O6-HOEt-dG | DNA crosslinks | Moderate | Associated with ethylene oxide toxicity |
Analytical Performance of Detection Methods
| Method | Compound | LOD | LOQ | Sensitivity Improvement |
|---|---|---|---|---|
| LC-NSI-HRMS/MS | O6-POB-dG | 0.1 fmol | 0.5 fmol | 100× vs. LC-ESI-MS/MS |
| LC-HRMS/MS (isotope dilution) | O6-(2-Hydroxyethyl-d4)-dG | 0.05 fmol | 0.2 fmol | Enables sub-fmol detection |
Preparation Methods
Protection of 2'-Deoxyguanosine
To avoid undesired side reactions, the exocyclic N² amine and 5'-hydroxyl group of 2'-deoxyguanosine are protected. Dimethoxytrityl (DMT) and acyl groups are commonly employed. For example, in the synthesis of N²-(4-hydroxyphenyl)-2'-deoxyguanosine, a DMT group was introduced at the 5'-position, while the N² amine was protected via palladium-catalyzed arylation. Similar protection strategies are applicable here.
O⁶-Alkylation with Deuterated Reagents
Deuteration is achieved using 2-bromoethanol-d₄ or deuterated ethylene oxide. The reaction proceeds via an Sₙ2 mechanism, where the O⁶ oxygen acts as a nucleophile, displacing the bromide or opening the epoxide ring. A solvent-free approach, as demonstrated in the synthesis of N-(2-hydroxyethyl)nicotinamide, could enhance reaction efficiency. Heating the mixture to 60°C under inert conditions for 4–6 hours ensures complete conversion.
Reaction Conditions
-
Deuterating agent : 2-Bromoethanol-d₄ (98% isotopic purity)
-
Base : Sodium hydride or potassium carbonate
-
Solvent : Anhydrous dimethylformamide (DMF) or solvent-free
-
Temperature : 60–80°C
-
Time : 12–24 hours
Deprotection and Purification
After alkylation, protective groups are removed under mild acidic (e.g., 80% acetic acid for DMT) or basic conditions. The crude product is purified via reverse-phase HPLC using a C18 column and a methanol-water gradient.
Mechanistic Insights and Challenges
Selectivity of O⁶-Alkylation
The O⁶ position of guanine is highly nucleophilic, but competing reactions at N¹ or N² can occur. Protective groups on N² (e.g., acyl or aryl groups) minimize side reactions. In a study on N²-arylated deoxyguanosine derivatives, the use of a palladium catalyst (Xantphos ligand) improved selectivity for N² protection, leaving O⁶ available for subsequent alkylation.
Deuterium Stability and Isotopic Purity
Deuterated reagents must exhibit high isotopic purity to avoid proton contamination. For example, 2-bromoethanol-d₄ synthesized via catalytic deuteration of 2-bromoethanol over palladium achieves >98% deuterium incorporation. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying isotopic integrity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : The absence of protons in the deuterated hydroxyethyl group (δ 3.5–4.0 ppm for CH₂ groups) confirms deuteration. Protons adjacent to deuterium (e.g., CH₂D groups) exhibit split signals.
-
¹³C NMR : The deuterated carbon (CD₂) appears as a quintet due to coupling with deuterium (J ≈ 20 Hz).
Mass Spectrometry (MS)
-
High-Resolution MS : The molecular ion peak for O⁶-(2-hydroxyethyl-d₄)-2'-deoxyguanosine (C₁₀H₁₀D₄N₅O₆) appears at m/z 346.2 [M+H]⁺, with a distinct isotopic pattern reflecting four deuterium atoms.
Comparative Data Table: Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N²/5'-Protection | DMT-Cl, Pyridine, RT, 12h | 85 | 90 |
| O⁶-Alkylation | 2-Bromoethanol-d₄, NaH, DMF, 60°C, 24h | 72 | 88 |
| Deprotection | 80% Acetic Acid, RT, 2h | 95 | 95 |
| HPLC Purification | C18 Column, MeOH:H₂O (30:70 to 70:30) | 90 | 99 |
Q & A
Q. What synthetic methodologies are available for preparing O6-(2-Hydroxyethyl-d4)-2'-deoxyguanosine?
The compound can be synthesized via a two-step, one-pot protocol using silyl-protected 2'-deoxyguanosine derivatives. First, the nucleoside is silylated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous DMF and imidazole. The silylated intermediate is then reacted with BOP reagent and Cs₂CO₃ in THF to form the O6-(benzotriazol-1-yl) derivative. For hydroxyethylation, deuterated ethanol or its derivatives are introduced as nucleophiles. Purification involves column chromatography on silica gel with dichloromethane/methanol gradients .
Q. How can the purity and structural integrity of synthesized this compound be validated?
Combined analytical techniques are recommended:
- HPLC-MS : Use reverse-phase chromatography (e.g., C18 columns) with 5 mM NH₄OAc/CH₃CN gradients to separate impurities.
- High-resolution mass spectrometry (HRMS) : Confirm molecular mass using Orbitrap-based systems (resolution ≥120,000) with a mass tolerance of ±5 ppm.
- NMR : Analyze deuterium incorporation via ²H-NMR and confirm regioselectivity using ¹H/¹³C-NMR (e.g., absence of O6-methylation byproducts) .
Q. What are the key applications of this compound in DNA adduct studies?
This deuterated analog is used as an internal standard in LC-MS/MS workflows to quantify endogenous O6-hydroxyethyl-dG adducts, which are biomarkers of exposure to alkylating agents like nitrosamines. Its isotopic labeling enables precise correction for matrix effects and ionization variability during mass spectrometry .
Advanced Research Questions
Q. How can low yields in O6-aryl ether synthesis be addressed during the functionalization of 2'-deoxyguanosine?
Low yields in aryl ether formation (e.g., phenol derivatives) are often due to steric hindrance or poor nucleophilicity. Optimize by:
- Temperature : Increase reaction temperature to 70°C for phenol reactions (vs. room temperature for alcohols).
- Base selection : Use stronger bases like K₂CO₃ instead of Cs₂CO₃ for deprotonating phenolic hydroxyl groups.
- Solvent : Replace THF with DMF to enhance nucleophile solubility. Monitor intermediates via LC-MS to adjust reaction times dynamically .
Q. What experimental strategies resolve contradictions in DNA adduct quantification across different analytical platforms?
Discrepancies between methods (e.g., ³²P-postlabeling vs. LC-NSI-HRMS/MS) arise from differences in adduct recovery and ionization efficiency. Mitigate by:
- Cross-validation : Use isotopically labeled standards (e.g., this compound) to normalize recovery rates.
- Sample pretreatment : Include enzymatic digestion (e.g., DNase I, phosphodiesterase) to ensure complete adduct release from DNA.
- Statistical rigor : Apply t-tests or Z-tests to assess inter-method variability, with p <0.05 as the significance threshold .
Q. How do this compound-derived DNA interstrand cross-links (ICLs) impede replication?
ICLs formed by bifunctional alkylating agents block replication forks by distorting the DNA helix. Assess replication blockage using:
- Translesion synthesis (TLS) assays : Compare bypass efficiency of polymerases (e.g., Pol η vs. Pol κ) using primer extension assays with ICL-containing templates.
- Mutation profiling : Sequence TLS products to identify predominant mutations (e.g., G→T transversions or deletions). Pol η exhibits 70% mutagenic bypass, while Pol κ is fully inhibited .
Q. What mechanistic insights explain the enhanced inactivation of O6-alkylguanine-DNA alkyltransferase (AGT) by folate-conjugated derivatives?
Folate esters of O6-benzyl-dG (e.g., O6-benzyl-3'-O-(γ-folyl)-2'-deoxyguanosine) increase AGT inactivation potency by 10-fold compared to non-conjugated analogs. This is attributed to:
- Improved solubility : Folate conjugation enhances aqueous solubility, facilitating cellular uptake.
- Targeted delivery : Folate receptor-mediated endocytosis directs the inhibitor to AGT-overexpressing tumors.
Validate via enzyme kinetics (kcat/Km) and cytotoxicity assays in AGT-proficient vs. deficient cell lines .
Methodological Tables
Q. Table 1. Key Parameters for LC-NSI-HRMS/MS Analysis of this compound
| Parameter | Value/Setting |
|---|---|
| Column | Nano HPLC C18 (75 µm × 15 cm) |
| Mobile Phase | 5 mM NH₄OAc (A), CH₃CN (B) |
| Gradient | 2% B → 98% B over 30 min |
| Ionization Mode | Positive ESI (Spray voltage: 2200 V) |
| Collision Energy (HCD) | 20% |
| Mass Accuracy | ±5 ppm |
| LOD/LOQ | 0.1 fmol / 0.5 fmol |
| Adapted from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
